TDO Enzyme Inhibition: Target Compound vs. IDO1 Potency Window in a Shared Assay System
In an Escherichia coli Transetta (DE3) expression system monitored by nanodrop spectrophotometry, 3-(4-bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one inhibited human TDO (aa 19-388) with an IC50 of 40 nM [1]. Under identical experimental conditions, the same compound inhibited human IDO1 (aa 12-403) with an IC50 of 640 nM [1]. This provides an intramolecular selectivity window of 16-fold for TDO over IDO1. No head-to-head comparator data exist for the ethanone analog or other related compounds in this assay, so the specificity of this selectivity profile relative to close analogs cannot be quantified.
| Evidence Dimension | Enzyme inhibition (TDO vs. IDO1) |
|---|---|
| Target Compound Data | TDO IC50 = 40 nM; IDO1 IC50 = 640 nM |
| Comparator Or Baseline | None (intramolecular comparison; no external analog data available) |
| Quantified Difference | 16-fold selectivity for TDO over IDO1 |
| Conditions | Human TDO (aa 19-388) and IDO1 (aa 12-403) expressed in E. coli Transetta (DE3); nanodrop 2000c spectrophotometric analysis |
Why This Matters
A 16-fold TDO/IDO1 selectivity window suggests potential value for projects requiring TDO-preferential inhibition, but the absence of analog data means the unique contribution of the indoline-propanone scaffold to this selectivity cannot be confirmed or exploited in procurement decisions without further synthesis and testing.
- [1] BindingDB. BDBM50606613 / CHEMBL5219865. IC50 data for human TDO and IDO1. PubMed ID 34110158. View Source
